

# Section 1: MM-401 (anti-TNFR2 Antibody) in Animal Models

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Compound of Interest				
Compound Name:	MM-401			
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# **Application Notes**

Introduction: **MM-401** is a human agonistic monoclonal antibody that targets Tumor Necrosis Factor Receptor 2 (TNFR2).[1] TNFR2 is an emerging and promising target in immuno-oncology, as it is highly expressed on tumor-infiltrating immune cells, particularly regulatory T cells (Tregs) and activated effector T cells.[2] **MM-401** provides co-stimulatory signals to T cells, leading to robust anti-tumor activity.[1][3] Its mechanism of action is primarily through enhanced agonism via FcyR binding, which activates CD8+ T cells and NK cells.[3] This antibody has demonstrated efficacy in various preclinical animal models, both as a monotherapy and in combination with other immunotherapies like PD-1/PD-L1 checkpoint inhibitors.[3][4]

Mechanism of Action: **MM-401** functions as a TNFR2 agonist. Upon binding to TNFR2 on immune cells, it initiates a signaling cascade that co-stimulates T effector cells, leading to their proliferation, activation, and enhanced cytokine production.[1][2] The anti-tumor effect of **MM-401** is dependent on an intact immune system, requiring both CD8+ T cells and NK cells.[3] Furthermore, it can promote antibody-dependent cellular cytotoxicity (ADCC) and may reduce the number of immunosuppressive Tregs in the tumor microenvironment.[1][2]

Animal Models: The in vivo efficacy of **MM-401** and its murine surrogates has been evaluated in several types of mouse models:

 Syngeneic Tumor Models: These models utilize immunocompetent mice, which are essential for studying immunotherapies. Commonly used models include CT26 (colon carcinoma),



MC38 (colon adenocarcinoma), and 4T1 (mammary carcinoma) implanted in BALB/c or C57BL/6 mice.[3][4][5]

- Humanized Mouse Models: To test the human-specific antibody MM-401, humanized mice
  are employed. These can be mice engrafted with human immune cells (e.g., patient-derived
  hematopoietic stem cells in NSG-SGM3 mice) or genetically engineered mice where the
  murine TNFR2 gene is replaced with its human counterpart (humanized TNFR2 knock-in
  mice).[1][6]
- Patient-Derived Xenograft (PDX) Models: These models, established in humanized mice, allow for the evaluation of MM-401 against human tumors in the context of a human immune system.[6][7]

### **Data Presentation**

Table 1: Summary of In Vivo Efficacy of anti-TNFR2 Therapy in Syngeneic Mouse Models

Model	Treatment	Dosing Schedule	Key Outcomes	Reference
CT26	Murine anti- TNFR2 (Y9)	300 μ g/mouse , single IP injection	Significant tumor growth reduction; prolonged survival	[8][9]
CT26	anti-TNFR2 + anti-PD-1	Simultaneous delivery	65-70% complete tumor regression	[4]
MC38	anti-TNFR2	Not specified	20-50% complete tumor regression	[4]
4T1	anti-TNFR2	Not specified	Significant inhibition of tumor growth	[5]
MBT-2 (anti-PD- 1 resistant)	Murine anti- TNFR2 (Y9)	Not specified	Significant anti- tumor activity	[3]



Table 2: Cellular Mechanisms of Action of anti-TNFR2 Therapy in Murine Tumor Models

Model	Treatment	Cellular Effect	Reference
CT26 / MC38	anti-TNFR2	Increased ratio of CD8+ T effector cells to Tregs	[4]
4T1	anti-TNFR2	Reduced proportion of TNFR2+ Tregs in tumor tissue; expansion of CD8+ T effector cells	[5]
Various Syngeneic Models	Murine anti-TNFR2 (Y9)	Activity dependent on CD8+ T cells and NK cells	[3]

# **Experimental Protocols**

Protocol 1: Subcutaneous Syngeneic Tumor Model (CT26)

Objective: To evaluate the anti-tumor efficacy of an anti-TNFR2 antibody in an immunocompetent mouse model.

### Materials:

- CT26 murine colon carcinoma cells
- BALB/c mice (female, 6-8 weeks old)
- Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
- Matrigel
- Anti-mouse TNFR2 antibody (or isotype control)
- · Calipers for tumor measurement

# Methodological & Application





Sterile syringes and needles

### Procedure:

- Cell Culture: Culture CT26 cells in complete RPMI-1640 medium at 37°C and 5% CO2.
   Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.[1]
- Cell Preparation: Harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10<sup>6</sup> cells per 100 μL.[5]
- Tumor Implantation: Subcutaneously inject 100  $\mu$ L of the cell suspension into the right flank of each BALB/c mouse.[3]
- Tumor Monitoring: Palpate the injection site 2-3 times per week. Once tumors are palpable and reach a predetermined size (e.g., ~100 mm³), randomize the mice into treatment groups.
   [5]
- Treatment Administration: Administer the anti-TNFR2 antibody or isotype control via intraperitoneal (IP) injection. A common dosing regimen is 10 mg/kg every 3 days for a total of 7 doses.[10]
- Efficacy Readouts:
  - Measure tumor volume twice weekly using calipers (Volume = (length × width²)/2).
  - Monitor body weight as an indicator of toxicity.
  - At the end of the study, tumors can be excised for weighing and further analysis (e.g., flow cytometry, immunohistochemistry) to assess immune cell infiltration.[5]

### Protocol 2: Humanized TNFR2 Knock-in Mouse Model

Objective: To assess the efficacy of a human-specific anti-TNFR2 antibody (like **MM-401**) in a mouse model with a humanized target.

Materials:



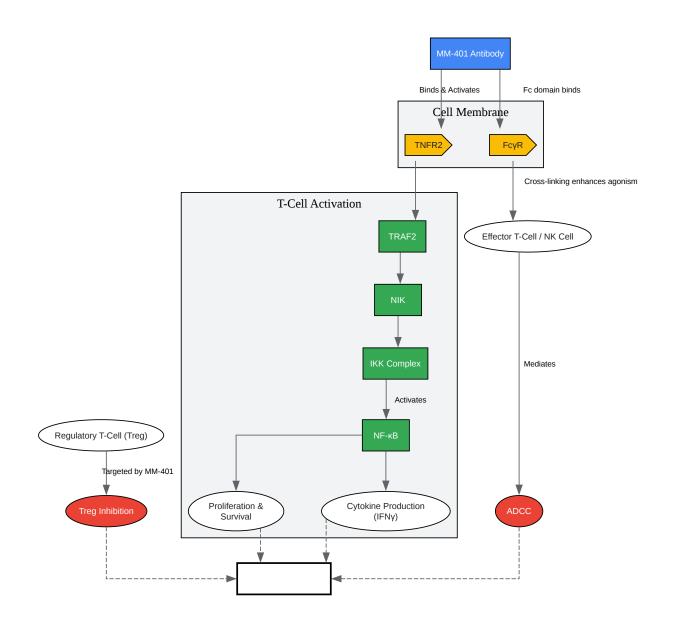
- Humanized TNFR2 knock-in mice (e.g., B-hTNFR2 mice)
- Syngeneic tumor cells compatible with the mouse strain (e.g., MC38 for C57BL/6 background)
- MM-401 (anti-human TNFR2 antibody) or human IgG isotype control
- Standard materials for tumor cell implantation and monitoring as in Protocol 1.

### Procedure:

- Animal Model: Utilize homozygous B-hTNFR2 mice, in which the extracellular domain of the murine TNFR2 is replaced by the human counterpart.
- Tumor Implantation: Subcutaneously implant MC38 cells (e.g., 5 x 10<sup>5</sup> cells per mouse) into the flank of the humanized mice.[11]
- Treatment: Once tumors are established (e.g., 7-10 days post-implantation), begin treatment with **MM-401**. Dosing can be varied, for example, 3 mg/kg or 10 mg/kg administered intraperitoneally every 3-4 days.[10]
- Analysis: Monitor tumor growth and body weight as described in Protocol 1. At the study
  endpoint, analyze tumors and spleens for the presence and activation status of various
  immune cell populations (CD4+ T cells, CD8+ T cells, Tregs) by flow cytometry and
  immunohistochemistry to confirm the mechanism of action.[10]

## **Mandatory Visualizations**





MM-401 (anti-TNFR2 Ab) Mechanism of Action





Workflow for Syngeneic Mouse Model Study

# Section 2: MM-401 (MLL1 Inhibitor) in Animal Models Application Notes

Introduction: This **MM-401** is a potent and selective small molecule inhibitor of the Mixed-Lineage Leukemia 1 (MLL1) histone H3K4 methyltransferase.[8][12] MLL1 is a critical enzyme involved in epigenetic regulation, and its aberrant activity due to chromosomal translocations is a key driver in a significant portion of acute myeloid leukemias (AML) and acute lymphoblastic leukemias (ALL), particularly in infants.[13][14] **MM-401** functions by disrupting the crucial interaction between MLL1 and WDR5, a core component of the MLL1 complex, thereby inhibiting its enzymatic activity.[12][13] This inhibition leads to the downregulation of key leukemogenic genes (e.g., HOXA9, MEIS1), inducing cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells.[13][15]

Mechanism of Action: The MLL1 protein requires assembly into a core complex with WDR5, RbBP5, and ASH2L to become catalytically active. The interaction between the MLL1 "Win" motif and a pocket on WDR5 is essential for this assembly. **MM-401** is a peptidomimetic that mimics this motif, binding with high affinity to WDR5 and sterically blocking the recruitment of MLL1 into the complex.[12][15] This specific disruption inhibits H3K4 methylation at the promoters of MLL1 target genes, effectively shutting down the oncogenic transcriptional program that drives leukemia.[13]

Animal Models: Evaluating the efficacy of MLL1 inhibitors like **MM-401** typically involves leukemia models in immunodeficient mice:

 Cell Line-Derived Xenograft (CDX) Models: Human MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) are implanted, usually subcutaneously or intravenously, into



immunodeficient mice (e.g., NOD/SCID or NSG mice). These models are useful for initial efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.[16][17]

- Patient-Derived Xenograft (PDX) Models: Primary leukemia cells from patients with MLLrearrangements are engrafted into highly immunodeficient mice (e.g., NSG). These models better recapitulate the heterogeneity and biology of the human disease and are considered more predictive of clinical efficacy.[18]
- Retroviral Transduction/Transplantation Models: Murine hematopoietic stem and progenitor
  cells are transduced with a retrovirus expressing an MLL fusion oncogene (e.g., MLL-AF9)
  and then transplanted into lethally irradiated recipient mice. This creates a de novo leukemia
  that closely mimics the human disease.[7][19]

### **Data Presentation**

Table 3: Summary of In Vitro Efficacy of MM-401 (MLL1 Inhibitor)

Cell Line	MLL Fusion	Assay	Key Finding	Reference
Murine MLL-AF9	MLL-AF9	Cell Growth	Specific inhibition of growth	[13]
Murine MLL-AF9	MLL-AF9	Cell Cycle Analysis	G1/S arrest in a dose-dependent manner	[20]
Murine MLL-AF9	MLL-AF9	Apoptosis Assay	Specific induction of apoptosis	[20]
MV4;11	MLL-AF4	Growth Inhibition	GI50 in the low micromolar range	[13]

Note: Specific in vivo efficacy data for **MM-401** is limited in publicly available literature. The following table summarizes representative data for other potent Menin-MLL interaction inhibitors, which are expected to have a similar efficacy profile.

Table 4: Representative In Vivo Efficacy of Menin-MLL Inhibitors in Leukemia Models



Model	Inhibitor	Dosing Schedule	Key Outcomes	Reference
MV4;11 Xenograft	MI-503	60 mg/kg, daily PO	~8-fold decrease in tumor volume at day 35	[16]
MLL-AF9 Transplant	MI-463	35 mg/kg, daily PO	70% increase in median survival	[16]
MLL-r ALL PDX	VTP50469	In-chow formulation	Dramatic reduction of leukemia burden; long-term disease-free survival	[18]

# **Experimental Protocols**

Protocol 3: MLL-Rearranged Leukemia Xenograft Model

Objective: To evaluate the anti-leukemic activity of the MLL1 inhibitor **MM-401** in a human leukemia xenograft model.

### Materials:

- Human MLL-rearranged leukemia cells (e.g., MV4;11)
- Immunodeficient mice (e.g., female NSG mice, 6-8 weeks old)
- Complete cell culture medium (e.g., IMDM with 10% FBS)
- **MM-401** (MLL1 inhibitor)
- Vehicle for in vivo formulation (e.g., 10% DMSO, 30% PEG300, 5% Tween 80, 55% ddH<sub>2</sub>O)
   [21]
- Flow cytometry antibodies (e.g., anti-human CD45)

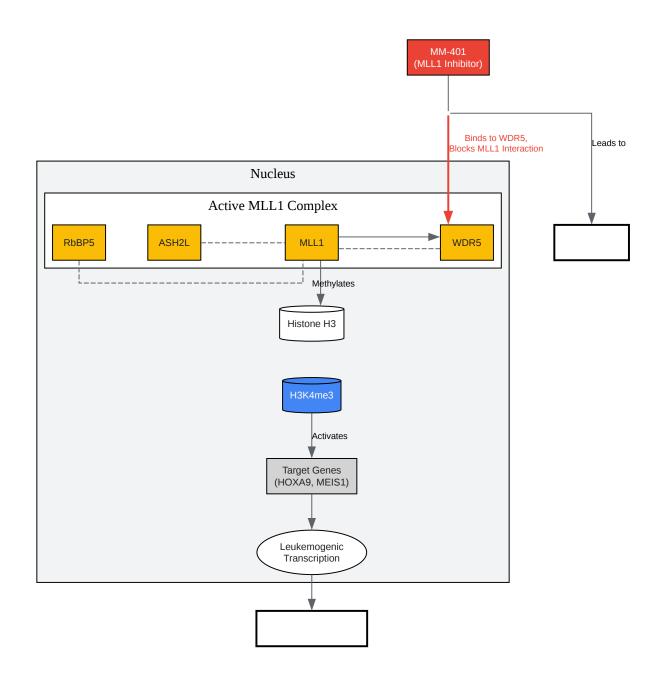


### Procedure:

- Cell Culture: Maintain MV4;11 cells in appropriate culture medium. Ensure high viability before injection.
- Cell Implantation:
  - Subcutaneous Model: Inject 5-10 x 10<sup>6</sup> cells in PBS/Matrigel subcutaneously into the flank. This is useful for monitoring tumor volume and for PK/PD studies.[16]
  - Systemic Model: Inject 1-5 x 10<sup>6</sup> cells intravenously via the tail vein. This better mimics systemic leukemia.
- Engraftment Confirmation: For systemic models, monitor leukemia engraftment by periodically collecting peripheral blood and analyzing for the presence of human leukemia cells (hCD45+) via flow cytometry.
- Treatment Initiation: Once tumors are established (subcutaneous model) or peripheral blast counts reach a certain percentage (systemic model), randomize mice into treatment groups.
- Drug Formulation and Administration: Prepare a fresh formulation of MM-401 in the vehicle daily. Administer the compound via oral gavage (PO) or another appropriate route based on its properties. Dosing will need to be optimized but can be guided by studies on similar compounds (e.g., 30-100 mg/kg, once or twice daily).[16]
- Efficacy Readouts:
  - Subcutaneous Model: Measure tumor volume with calipers and monitor body weight.
  - Systemic Model: Monitor peripheral hCD45+ cell percentages. Track survival.
  - At endpoint, assess leukemia burden in bone marrow, spleen, and liver. Analyze target gene expression (e.g., HOXA9, MEIS1) in sorted leukemia cells via RT-qPCR.[17][18]

# **Mandatory Visualizations**





MM-401 (MLL1 Inhibitor) Mechanism of Action





Workflow for Leukemia Xenograft Model Study

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